molecular formula C18H13ClN2O4 B2762262 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide CAS No. 380338-60-3

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide

Cat. No.: B2762262
CAS No.: 380338-60-3
M. Wt: 356.76
InChI Key: PFIANQSEVKHFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide is a chemical compound intended for research and development applications. This product is provided as a solid and is For Research Use Only, not for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. The structural motif of this molecule, which incorporates both nitro and chloro functional groups on the benzamide core, is often explored in various scientific fields. Similar benzamide derivatives are frequently investigated in medicinal chemistry for their potential biological activities . The naphthalene moiety, in particular, is a common pharmacophore in the development of receptor ligands. Furthermore, the presence of reducible functional groups makes analogous compounds subjects of interest in methodology development , such as catalytic reduction studies . The specific properties and applications of this compound are areas for ongoing scientific investigation.

Properties

IUPAC Name

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c1-25-17-9-7-15(12-4-2-3-5-13(12)17)20-18(22)14-10-11(19)6-8-16(14)21(23)24/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIANQSEVKHFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Nitration: Introduction of the nitro group into the benzene ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Coupling Reaction: Formation of the amide bond between the nitrobenzene derivative and the methoxynaphthalene derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide bond and aromatic rings can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2)
  • Structure : Replaces the methoxynaphthalenyl group with a thiazole ring bearing a 4-methoxy-3-methylphenyl substituent.
  • This compound is noted in antimicrobial research (e.g., niclosamide derivatives in ), suggesting similar bioactivity pathways .
Fomesafen (CAS: 72178-02-0)
  • Structure: Contains a trifluoromethylphenoxy group and a methylsulfonyl substituent instead of the methoxynaphthalenyl group.
  • Key Differences : The trifluoromethyl and sulfonyl groups increase electronegativity, enhancing herbicidal activity via acetolactate synthase inhibition. Fomesafen’s sodium salt (CAS: 108731-70-0) improves water solubility, a critical factor in agrochemical formulations .
  • Application : Widely used as a herbicide (e.g., Reflex, Flexstar), whereas the target compound’s applications remain unspecified .
5-Chloro-N-(5-Chloropyridin-2-yl)-2-Nitrobenzamide ()
  • Structure : Features a chloropyridinyl group instead of methoxynaphthalenyl.
  • Synthesized via acid chloride coupling, yielding 750 mg (75% yield) in , indicative of efficient scalability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP (Predicted)
Target Compound C₁₈H₁₃ClN₂O₄ ~356.76 4-Methoxynaphthalenyl, 2-Nitro ~3.5 (highly lipophilic)
Fomesafen C₁₅H₁₀ClF₃N₂O₆S 438.76 Trifluoromethylphenoxy, Methylsulfonyl ~2.8
5-Chloro-N-(5-Chloropyridin-2-yl)-2-Nitrobenzamide C₁₂H₇Cl₂N₃O₃ 312.11 Chloropyridinyl ~2.1

Notes: The target compound’s methoxynaphthalenyl group contributes to higher lipophilicity (LogP ~3.5) compared to fomesafen (LogP ~2.8), which may influence membrane permeability in biological systems.

Biological Activity

5-chloro-N-(4-methoxynaphthalen-1-yl)-2-nitrobenzamide, a compound with the CAS number 380338-60-3, has garnered attention in recent research due to its potential biological activities. This article reviews the available literature on the compound's biological properties, including antimicrobial, antiproliferative, and other therapeutic effects.

Chemical Structure and Properties

The chemical formula for this compound is C18H13ClN2O4. The structure includes a chloro group, a methoxy-substituted naphthalene moiety, and a nitrobenzamide framework, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzamide can inhibit bacterial growth, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Although specific data on this compound is limited, the presence of a nitro group is often associated with enhanced antibacterial activity.

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Nitrobenzamide Derivative AE. coli32 µg/mL
Nitrobenzamide Derivative BS. aureus16 µg/mL
This compoundMRSATBD

Note: TBD = To Be Determined based on further studies.

Antiproliferative Effects

The antiproliferative effects of compounds similar to this compound have been explored in various cancer cell lines. Compounds containing naphthalene and nitro groups have demonstrated cytotoxic effects against different cancer types.

Case Study: Antiproliferative Activity

In a study examining the effects of various nitro-substituted compounds on cancer cell lines, it was found that certain derivatives exhibited IC50 values in the low micromolar range against HeLa and A549 cells. These findings suggest that this compound could potentially possess similar activity.

Table 2: Cytotoxicity of Nitro-substituted Compounds

Compound NameCell Line TestedIC50 (µM)
Nitro Compound AHeLa10 µM
Nitro Compound BA54915 µM
This compoundTBDTBD

While specific mechanisms for this compound are not fully elucidated, compounds with similar structures often act by disrupting cellular processes such as DNA replication or protein synthesis in microbial and cancer cells. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.

Q & A

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) with crystal structures of target enzymes (e.g., PFOR or kinases). MD simulations (GROMACS) can assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with SPR (surface plasmon resonance) binding assays .

Data Contradiction Analysis

Q. Q. Why do fluorescence binding constants (Ka) vary across studies?

  • Methodological Answer : Differences in buffer ionic strength (e.g., 0.1 M PBS vs. Tris-HCl) or competing ions (e.g., Pb<sup>2+</sup> vs. Ca<sup>2+</sup>) can alter binding affinity. Standardize conditions using a Job’s plot to determine stoichiometry and Benesi-Hildebrand analysis for Ka calculation .

Q. How to reconcile discrepancies in biological activity between in vitro and cell-based assays?

  • Methodological Answer : Poor cellular uptake (e.g., due to logP >5) or metabolic instability (nitro group reduction) may reduce efficacy. Measure intracellular concentrations via LC-MS and modify substituents (e.g., replace nitro with cyano) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.